

Dalazatide: A Technical Deep Dive into its Discovery and Development

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A Targeted Approach to Autoimmune Disease Modulation

Dalazatide, formerly known as ShK-186, is a first-in-class synthetic peptide inhibitor of the voltage-gated potassium channel Kv1.3.[1][2] Its development represents a targeted therapeutic strategy for a host of autoimmune diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and lupus erythematosus.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of **Dalazatide**, with a focus on quantitative data and experimental methodologies.

From Sea Anemone Venom to Clinical Candidate: A History of Discovery

The journey of **Dalazatide** began with the isolation of ShK, a 35-amino acid peptide from the venom of the Caribbean sea anemone, Stichodactyla helianthus.[1][4] ShK was identified as a potent blocker of the Kv1.3 potassium channel.[4] The therapeutic potential of targeting Kv1.3 lies in its high level of expression and crucial role in the function of effector memory T-cells (TEM), a subset of T-lymphocytes implicated in the pathogenesis of many autoimmune diseases.[1]

Initial research focused on modifying the native ShK peptide to improve its selectivity and pharmacokinetic profile. This led to the development of ShK-186, now known as **Dalazatide**, a 37-amino acid synthetic analog.[1][5] This engineered peptide demonstrated high affinity and



selectivity for the Kv1.3 channel over other potassium channels, a critical attribute for minimizing off-target effects.[4] The development of **Dalazatide** has been spearheaded by companies including Kineta Inc. (now TuHURA Biosciences) and KPI Therapeutics.[5][6]

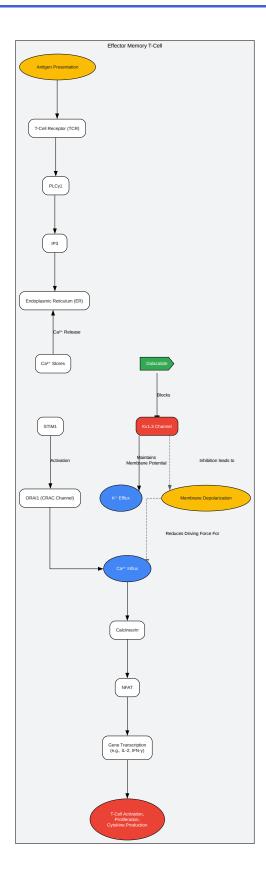
Mechanism of Action: Quelling Autoimmunity by Targeting T-Cell Activation

Dalazatide exerts its immunomodulatory effects by selectively inhibiting the Kv1.3 potassium channel on effector memory T-cells.[1] The Kv1.3 channel plays a pivotal role in maintaining the membrane potential of these cells. Its inhibition by **Dalazatide** leads to a cascade of events that ultimately dampens the autoimmune response:

- Disruption of Calcium Signaling: The activity of the Kv1.3 channel is essential for sustained calcium influx into T-cells upon activation.[1][7] By blocking this channel, Dalazatide depolarizes the cell membrane, which in turn reduces the driving force for calcium entry through calcium-release-activated calcium (CRAC) channels.[8][9]
- Inhibition of T-Cell Activation and Proliferation: The sustained increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to T-cell activation, proliferation, and cytokine production.
 [7][9] By attenuating the calcium signal, **Dalazatide** effectively suppresses these key effector functions of TEM cells.[1]
- Selective Immunomodulation: A key advantage of **Dalazatide** is its selectivity for TEM cells. [1] Other T-cell subsets, such as naïve and central memory T-cells, rely on different potassium channels (e.g., KCa3.1) for their activation and are therefore less affected by Kv1.3 blockade.[10] This selective action allows for the targeted suppression of the pathogenic T-cell population while leaving the broader immune system largely intact, potentially reducing the risk of generalized immunosuppression.[1]

Below is a diagram illustrating the proposed signaling pathway of **Dalazatide**'s intervention in T-cell activation.





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Caption: Dalazatide's mechanism of action in T-cells.



Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Dalazatide**.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Cell Type/Assay	Reference
Kd	65 ± 5 pM	OVA-specific GFP+ effector memory T (TEM) cells	[11]
IC50	180 ± 37 pM	TEM cell proliferation assay	[11]
IC50	69 pM	ShK-170 (a close analog) on Kv1.3	[4]
IC50	140 pM	ShK-192 (a close analog) on Kv1.3	[4]

Table 2: Preclinical Efficacy in a Rat Model of Multiple Sclerosis

Treatment Group	Dosage	Outcome	Reference
Dalazatide	100 μg/kg daily	Significant reduction in clinical score	[5]
Dalazatide	100 μg/kg every 3 days	Significant reduction in clinical score	[5]

Table 3: Pharmacokinetic Parameters in a Phase 1b Study in Psoriasis Patients (NCT02435342)



Dose Group	Day	Cmax (pg/mL)	Tmax (hr)	AUClast (hr*pg/mL)	Reference
30 mcg	Day 1	1030 ± 355	0.33 (0.25- 4.00)	1630 ± 484	[1]
Day 29	1140 ± 433	0.33 (0.25- 4.00)	1880 ± 715	[1]	
60 mcg	Day 1	1580 ± 593	0.33 (0.25- 4.00)	2690 ± 979	[1]
Day 29	2000 ± 687	0.33 (0.25- 4.00)	3520 ± 1270	[1]	
Data are presented as mean ± SD for Cmax and AUClast, and median (range) for Tmax.					

Table 4: Clinical Efficacy in a Phase 1b Study in Psoriasis Patients (NCT02435342)



Dose Group	Outcome Measure	Result	p-value	Reference
60 mcg	Mean reduction in PASI score from baseline to Day 32	Significant reduction	< 0.01	[1][12]
Patients with reduction in PASI score	9 out of 10	N/A	[1][12]	
Patients with clinical improvement in target lesion	50%	N/A	[5]	_

Detailed Experimental Protocols In Vitro Kv1.3 Inhibition Assay (Electrophysiology)

A detailed protocol for assessing the inhibitory activity of **Dalazatide** on Kv1.3 channels in T-cells would typically involve whole-cell patch-clamp electrophysiology.

- Cell Preparation: Effector memory T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a
 patch-clamp amplifier. The external solution contains physiological concentrations of ions,
 and the internal pipette solution contains a high concentration of potassium.
- Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the Kv1.3 channels in a closed state. Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit outward potassium currents through the Kv1.3 channels.
- Drug Application: **Dalazatide** is applied to the cells at various concentrations through a perfusion system. The effect of the compound on the Kv1.3 current is measured as the percentage of current inhibition compared to the baseline current before drug application.



 Data Analysis: The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Preclinical Efficacy in a Rat Model of Experimental Autoimmune Encephalomyelitis (EAE)

The EAE rat model is a commonly used animal model for multiple sclerosis.

- Induction of EAE: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization
 with myelin basic protein (MBP) or other myelin antigens emulsified in complete Freund's
 adjuvant (CFA).
- Treatment: Rats are treated with **Dalazatide** or a vehicle control via subcutaneous injection.
 Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).
- Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system. For example, a scale of 0 to 5 might be used, where 0 = no clinical signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, and 5 = moribund state.
- Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of inflammation and demyelination.
- Data Analysis: Clinical scores between the **Dalazatide**-treated and vehicle-treated groups are compared using appropriate statistical tests.

Phase 1b Clinical Trial in Plaque Psoriasis (NCT02435342)

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacodynamics of **Dalazatide** in patients with active plaque psoriasis.[1] [12][13]

Patient Population: Adult patients with mild-to-moderate plaque psoriasis.[12]

Foundational & Exploratory





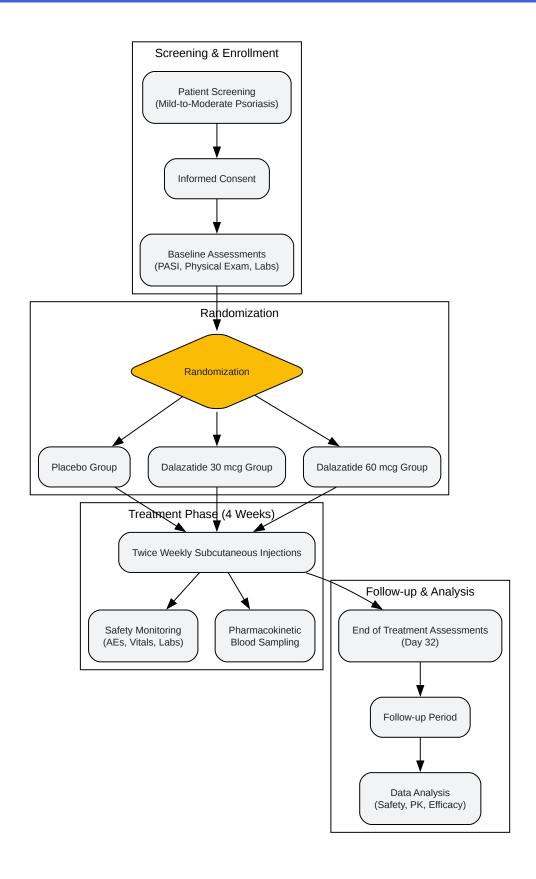
 Study Design: Patients were randomized to receive subcutaneous injections of **Dalazatide** at doses of 30 mcg or 60 mcg, or placebo, twice weekly for four weeks.[12]

Assessments:

- Safety and Tolerability: Monitored through physical examinations, vital signs,
 electrocardiograms (ECGs), and laboratory tests.[12]
- Pharmacokinetics: Blood samples were collected at various time points after dosing to determine the plasma concentrations of **Dalazatide**.[1]
- Efficacy: Assessed by the Psoriasis Area and Severity Index (PASI) and investigator's global assessment.[12]
- Pharmacodynamics: Blood samples were analyzed for changes in T-cell populations and inflammatory biomarkers.[1]
- Data Analysis: Safety data were summarized descriptively. Pharmacokinetic parameters
 were calculated using non-compartmental methods. Efficacy endpoints were compared
 between the treatment groups and placebo.[1]

The workflow for the Phase 1b clinical trial is depicted in the diagram below.





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